

Comparative Environmental Risk Assessment of Hexahydrofarnesyl Acetone and its Alternatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Hexahydrofarnesyl acetone

Cat. No.: B131137

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the environmental models and data for **Hexahydrofarnesyl acetone** (HHFA), a common fragrance ingredient. Due to the limited availability of public experimental data for HHFA, this guide utilizes a weight-of-evidence approach, incorporating data from structurally similar fragrance ketones and predictive models based on Quantitative Structure-Activity Relationships (QSAR). This approach aligns with modern methodologies for chemical risk assessment, offering a framework for evaluating the environmental profile of HHFA against potential alternatives.

Environmental Risk Assessment Framework for Fragrance Ingredients

The environmental risk of fragrance ingredients is typically evaluated by comparing the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). The PEC is the estimated concentration of a substance in various environmental compartments (e.g., water, sediment), while the PNEC is the concentration below which adverse effects on ecosystems are unlikely to occur. A risk is indicated if the PEC/PNEC ratio is greater than 1.

Organizations like the Research Institute for Fragrance Materials (RIFM) employ a tiered approach to environmental risk assessment. This begins with conservative screening-level assessments and progresses to more refined evaluations using measured data as needed.

Comparative Analysis of Environmental Endpoints

The following table summarizes key environmental data for **Hexahydrofarnesyl acetone** and selected alternatives. The data for HHFA are predicted values from widely accepted QSAR models, as experimental data is not readily available in the public domain. The alternatives—Isolongifolanone, Veloutone, and Celery Ketone—were chosen based on their structural similarities as ketones used in fragrances and the availability of some environmental data.

Parameter	Hexahydrofarnesyl Acetone (Predicted)	Isolongifolanone (Experimental/Predicted)	Veloutone (Experimental/Predicted)	Celery Ketone (Predicted)
Ecotoxicity				
Fish LC50 (96h)	0.5 - 5 mg/L	No data available	No data available	10 - 100 mg/L
Daphnia magna EC50 (48h)	0.1 - 1 mg/L	2.3 mg/L[1]	No data available	1 - 10 mg/L
Algae EC50 (72h)	0.1 - 1 mg/L	9.5 mg/L[1]	No data available	1 - 10 mg/L
Environmental Fate				
Biodegradation	Not readily biodegradable	Not readily biodegradable[2]	Partially biodegradable[3]	Readily biodegradable[4]
Log Kow (Octanol-Water Partition Coefficient)	~7.5	4.81 - 5[1]	4.63[5]	~2.5

Note: Predicted values are generated using QSAR models and should be interpreted with caution. They provide an initial estimate of potential hazard but are not a substitute for experimental testing.

Experimental Protocols

The following are standardized protocols for key experiments cited in the environmental risk assessment of chemicals.

Acute Toxicity Testing

- Fish, Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour period. Fish are exposed to a range of concentrations of the test substance, and mortality is observed at regular intervals.
- Daphnia sp., Acute Immobilisation Test (OECD 202): This test measures the concentration at which 50% of the daphnids are immobilized (EC50) after a 48-hour exposure. Immobilization is defined as the inability to swim within 15 seconds of gentle agitation.
- Alga, Growth Inhibition Test (OECD 201): This test evaluates the effect of a substance on the growth of a selected species of algae over 72 hours. The endpoint is the EC50, the concentration that causes a 50% reduction in growth or growth rate compared to a control.

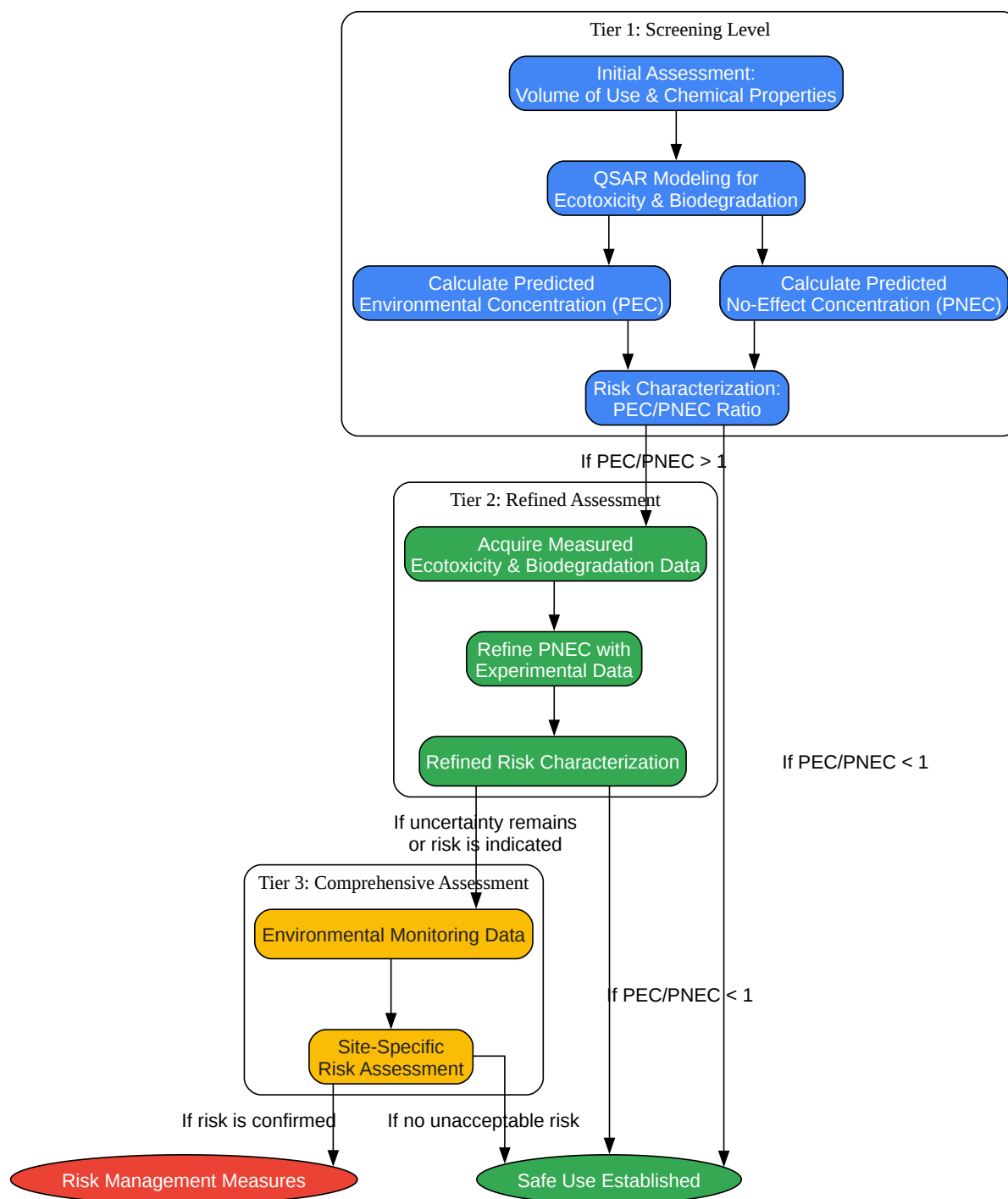
Biodegradation Testing

- Ready Biodegradability (OECD 301): This series of screening tests assesses the potential for a chemical to be rapidly and completely biodegraded by microorganisms. Common methods include the CO2 evolution test (OECD 301B) and the Closed Bottle test (OECD 301D). A substance is considered readily biodegradable if it meets specific degradation thresholds within a 28-day period.

Visualizations

Environmental Risk Assessment Workflow

The following diagram illustrates the tiered approach to environmental risk assessment for fragrance ingredients.

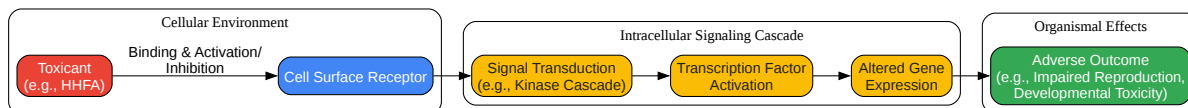


[Click to download full resolution via product page](#)

Caption: Tiered workflow for environmental risk assessment of fragrance ingredients.

Hypothetical Signaling Pathway Disruption

The diagram below illustrates a generalized signaling pathway in an aquatic organism that could be disrupted by an environmental toxicant, leading to adverse effects.



[Click to download full resolution via product page](#)

Caption: Generalized pathway of toxicant-induced adverse effects in an aquatic organism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ISOLONGIFOLANONE - Safety Data Sheet [chemicalbook.com]
- 2. Isolongifolanone | Givaudan [givaudan.com]
- 3. VELOUTONE® [studio.dsm-firmenich.com]
- 4. consolidated-chemical.com [consolidated-chemical.com]
- 5. ScenTree - Veloutone® (CAS N° 65443-14-3) [scentree.co]
- To cite this document: BenchChem. [Comparative Environmental Risk Assessment of Hexahydrofarnesyl Acetone and its Alternatives]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b131137#statistical-validation-of-hexahydrofarnesyl-acetone-based-environmental-models>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com